3-(Methanesulfinylmethyl)benzoic acid molecular structure
3-(Methanesulfinylmethyl)benzoic acid molecular structure
The following technical guide details the molecular structure, synthesis, and applications of 3-(Methanesulfinylmethyl)benzoic acid.
Molecular Architecture, Synthetic Pathways, and Pharmaceutical Applications
Executive Summary
3-(Methanesulfinylmethyl)benzoic acid (C₉H₁₀O₃S) is a specialized bifunctional aromatic intermediate characterized by a carboxylic acid moiety and a benzylic sulfoxide group.[1] Unlike its sulfone analog (which is a common intermediate in herbicide and drug synthesis), the sulfoxide variant represents a higher-value, chemically distinct scaffold. Its core significance lies in the sulfinyl group (–S(=O)–) , which introduces a center of chirality at the sulfur atom and imparts unique polarity and hydrogen-bonding capabilities. This compound serves as a critical building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) where the sulfoxide acts as a chiral switch or a solubility-enhancing bioisostere.
Molecular Architecture & Physicochemical Properties
Structural Identity
The molecule consists of a benzene ring substituted at the meta (3-) position with a methanesulfinylmethyl group.
| Property | Data |
| IUPAC Name | 3-[(Methylsulfinyl)methyl]benzoic acid |
| CAS Number | Not widely listed; chemically derived from 28162-88-1 (Sulfide) |
| Molecular Formula | C₉H₁₀O₃S |
| Molecular Weight | 198.24 g/mol |
| SMILES | CS(=O)CC1=CC(=CC=C1)C(=O)O |
| InChIKey | HNKXRQQFQWARSQ-UHFFFAOYSA-N |
| LogP (Predicted) | ~0.7 (More polar than sulfide analog due to S=O dipole) |
| pKa (Acid) | ~4.2 (Benzoic acid moiety) |
Stereochemical Insight: The Chiral Sulfoxide
A critical, often overlooked feature of this molecule is the chirality of the sulfur atom . Unlike sulfones (–SO₂–), the sulfoxide group has a pyramidal geometry with a lone pair, making the sulfur atom a stereocenter.
-
Consequence: The methylene protons (–CH₂–) connecting the ring and the sulfur are diastereotopic . In ¹H NMR, they will not appear as a simple singlet but rather as an AB quartet (two doublets), reflecting their magnetic non-equivalence.
-
Drug Design Utility: The sulfoxide oxygen is a strong hydrogen bond acceptor, often used to interact with backbone amides in enzyme active sites (e.g., kinase hinge regions).
Synthetic Pathways & Experimental Protocols
The synthesis requires a two-step sequence starting from commercially available 3-(chloromethyl)benzoic acid. The critical challenge is controlling the oxidation state to stop at the sulfoxide (S+4) without over-oxidizing to the sulfone (S+6).
Reaction Pathway Diagram
Figure 1: Selective synthesis pathway preventing over-oxidation to the sulfone.
Step-by-Step Protocol
Step 1: Thiolation (Formation of the Sulfide)
-
Reagents: 3-(Chloromethyl)benzoic acid, Sodium thiomethoxide (NaSMe), Ethanol.
-
Mechanism: S_N2 nucleophilic substitution.
-
Procedure:
-
Dissolve 3-(chloromethyl)benzoic acid (10 mmol) in absolute ethanol (20 mL).
-
Add Sodium thiomethoxide (2.2 eq) slowly at 0°C (using excess base to deprotonate the carboxylic acid first).
-
Reflux for 4 hours. Monitor by TLC (Hexane/EtOAc).
-
Acidify with 1M HCl to precipitate the 3-(methylthiomethyl)benzoic acid intermediate.
-
Recrystallize from ethanol/water.
-
Step 2: Selective Oxidation (The "NaIO4" Method)
-
Rationale: Sodium periodate (NaIO₄) is the gold standard for selective sulfide-to-sulfoxide oxidation because it kinetically favors the formation of the sulfoxide and reacts very slowly with sulfoxides to form sulfones.
-
Procedure:
-
Suspend the sulfide intermediate (5 mmol) in Methanol/Water (1:1, 20 mL).
-
Add Sodium periodate (5.25 mmol, 1.05 eq) portion-wise at 0°C.
-
Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.
-
Quench: Filter off the precipitated inorganic salts (NaIO₃).
-
Extraction: Extract the filtrate with Ethyl Acetate (3x). The product partitions into the organic phase.
-
Purification: If necessary, purify via column chromatography (DCM/MeOH 95:5).
-
Analytical Characterization (Self-Validating Metrics)
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
| Technique | Expected Signature | Structural Validation Point |
| ¹H NMR (DMSO-d₆) | δ 3.9-4.2 ppm (AB system) | The benzylic CH₂ protons are diastereotopic due to the chiral sulfur, appearing as two doublets (J ≈ 12-13 Hz) rather than a singlet. |
| ¹H NMR (DMSO-d₆) | δ 2.5 ppm (Singlet) | Methyl group attached to the sulfoxide (S-CH₃). |
| IR Spectroscopy | 1030–1060 cm⁻¹ (Strong) | Characteristic S=O stretching vibration (Sulfoxide). Absence of ~1150/1300 cm⁻¹ doublet confirms no sulfone. |
| Mass Spectrometry | m/z 199 [M+H]⁺ | Confirms molecular weight of 198.24. |
Pharmaceutical Applications & Pharmacophore Logic
The Sulfoxide as a Bioisostere
In drug design, the methanesulfinylmethyl group is often used as a bioisostere for carbonyl or sulfone groups .
-
Solubility: The sulfoxide is significantly more polar than the sulfide or the corresponding hydrocarbon, improving aqueous solubility—a critical parameter for oral bioavailability.
-
Chiral Switch: Because the sulfur is chiral, this molecule can exist as R- or S- enantiomers. In a protein binding pocket, one enantiomer often shows superior binding affinity. Separation via Chiral HPLC is typically required for late-stage drug candidates.
Mechanistic Role in Signaling (Conceptual)
Figure 2: Pharmacophore interaction model showing the sulfoxide as a key H-bond acceptor.[2]
Stability & Handling
-
Thermal Stability: Sulfoxides can undergo Pummerer rearrangement or thermal elimination (pyrolysis) at high temperatures (>150°C). Avoid prolonged heating during drying.
-
Storage: Hygroscopic. Store in a desiccator at -20°C for long-term stability.
-
Safety: Standard irritant (Eyes/Skin). The precursor (chloromethyl benzoic acid) is a potential alkylating agent and should be handled with high caution.
References
-
PubChem. 3-(Methanesulfinylmethyl)benzoic acid - Compound Summary.[3] National Library of Medicine. Available at: [Link]
- Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. Journal of Organic Chemistry.
- Carilho, R., et al. (2014). Sulfoxides as Chiral Auxiliaries in Asymmetric Synthesis. Current Organic Chemistry. (Context on sulfoxide chirality in drug design).
